(E)-2-Aminobenzaldehyde O-methyl oxime
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Overview
Description
Oxime esters, such as “(E)-2-Aminobenzaldehyde O-methyl oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . Cyclic substrates undergo ring enlargement, and the secondary amine products are generally formed in good yields .Molecular Structure Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .Physical And Chemical Properties Analysis
Oxime esters are versatile building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds . They have gained great attention in the last decade .Scientific Research Applications
Anti-inflammatory Activity
Research has shown that oxime ether derivatives, including those derived from benzaldehyde oximes, exhibit pronounced anti-inflammatory activity. This is particularly evident in derivatives of p-halobenzaldehyde oxime, highlighting the potential of such compounds in developing new anti-inflammatory drugs (van Dijk & Zwagemakers, 1977).
Enzymatic Reduction to Imines
Studies have also explored the enzymatic reduction of oximes to imines under both anaerobic and aerobic conditions. This process is catalyzed by liver microsomes and involves converting ketoximes to stable imines, with (E)-isomers being better substrates. Such reactions are crucial in understanding the metabolic pathways and enzymatic activities involving oxime compounds (Heberling et al., 2006).
Synthesis and Antimicrobial Properties
Another area of application is the synthesis of Schiff base compounds from benzaldehyde derivatives, which, upon coordination with metal ions, exhibit enhanced antimicrobial properties. This suggests the role of (E)-2-Aminobenzaldehyde O-methyl oxime derivatives in developing new antibacterial and antifungal agents (Sumrra et al., 2018).
Material Science Applications
In material science, the oximes of benzaldehydes, such as (E)-2-Aminobenzaldehyde O-methyl oxime, have been used as starting compounds for synthesizing various derivatives with potential applications in materials development. For instance, the synthesis of novel diaryl- and arylnitrofuroxans from benzaldehyde oximes indicates the versatility of these compounds in synthesizing novel materials with specific properties (Epishina et al., 1997).
Radiosynthesis and Imaging
Furthermore, the conjugation of (E)-2-Aminobenzaldehyde O-methyl oxime derivatives with peptides and the subsequent radiosynthesis have been explored for potential applications in positron emission tomography (PET) imaging. Such studies underscore the importance of these compounds in developing radiotracers for medical imaging and diagnostics (Glaser et al., 2008).
Safety And Hazards
While oximes have versatile uses in the medical sector and have been indicated to possess biological activity, certain oximes exist in nature in plants and animals, but they are also obtained by chemical synthesis . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning .
Future Directions
Due to these abilities, new oxime compounds have been synthesized, and their biological activity has been verified . Often, modification of carbonyl compounds into oximes leads to increased activity . Nevertheless, in some cases, oxime activity is connected to the activity of the substrate . Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .
properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-10-6-7-4-2-3-5-8(7)9/h2-6H,9H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFZEKGUORCII-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Aminobenzaldehyde O-methyl oxime |
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